4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylamino group and a naphtho[1,2-d]thiazol-2-yl moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Naphtho[1,2-d]thiazole Core: This can be achieved by reacting naphthylamine with a thioamide under acidic conditions to form the thiazole ring.
Introduction of the Benzamide Group: The naphtho[1,2-d]thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Dimethylamino Substitution: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding naphtho[1,2-d]thiazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodide
- Naphtho[2,1-d]oxazoles
- 4-(dimethylamino)pyridine derivatives
Uniqueness
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its naphtho[1,2-d]thiazole core and dimethylamino substitution make it particularly valuable in the development of fluorescent probes and therapeutic agents.
Biological Activity
4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, with the chemical formula C17H16N2S, is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzamide core with a dimethylamino group and a naphtho[1,2-d]thiazole moiety, which contribute to its distinct chemical behavior and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors that regulate cell signaling processes related to proliferation and apoptosis.
- Ion Channel Effects : The compound could influence ion channels, affecting cellular excitability and signaling.
Therapeutic Potential
Research indicates that this compound exhibits promising anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of similar structures possess significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit such activities.
Case Studies and Research Findings
- Cytotoxic Activity : A study evaluated the cytotoxic effects of similar naphthoquinone-benzamide derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds were more potent than the standard chemotherapy agent cisplatin in certain contexts .
- Fluorescent Probes : The unique photophysical properties of the naphtho[1,2-d]thiazole moiety suggest potential applications as fluorescent probes in biological imaging .
- Inflammatory Response Modulation : Compounds with similar structures have been explored for their ability to modulate inflammatory responses, indicating that this compound may also play a role in reducing inflammation through specific pathways .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodide | Structure | Anti-cancer activity |
4-(dimethylamino)pyridine derivatives | Structure | Enzyme inhibition |
Benzamide derivatives | Structure | Antiviral activity |
This comparison highlights the unique aspects of this compound while situating it within a broader context of research on similar compounds.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXISWHNBLEABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.